2-(4-ethylphenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]phenylalaninate
Overview
Description
2-(4-ethylphenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]phenylalaninate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethylphenyl group and a phenylalaninate moiety.
Preparation Methods
The synthesis of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]phenylalaninate involves several steps. One common method includes the reaction of 4-ethylbenzoyl chloride with phenylalanine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-(4-ethylphenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]phenylalaninate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Scientific Research Applications
2-(4-ethylphenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]phenylalaninate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]phenylalaninate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2-(4-ethylphenyl)-2-oxoethyl N-[(4-ethylphenyl)carbonyl]phenylalaninate can be compared with similar compounds such as:
2-Methyl-2-propanyl N-{(4-ethylphenyl)[isopropyl(N-{[(2-methyl-2-propanyl)oxy]carbonyl}seryl)amino]acetyl}phenylalaninate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.
(4-Ethylphenyl)-N-(2-methoxybenzyl)methanaminium: Another related compound with variations in the substituents, affecting its reactivity and applications.
Properties
IUPAC Name |
[2-(4-ethylphenyl)-2-oxoethyl] 2-[(4-ethylbenzoyl)amino]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-3-20-10-14-23(15-11-20)26(30)19-33-28(32)25(18-22-8-6-5-7-9-22)29-27(31)24-16-12-21(4-2)13-17-24/h5-17,25H,3-4,18-19H2,1-2H3,(H,29,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGDLAHDGKJMAQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)COC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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